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Compound of Interest

6-Trifluoromethoxy-3-
Compound Name:
indazolecarboxylic acid

Cat. No.: B1438595

An In-depth Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid: Structure,
Properties, and Applications

Executive Summary

6-Trifluoromethoxy-3-indazolecarboxylic acid is a specialized heterocyclic compound of
significant interest to the pharmaceutical and agrochemical industries. Its molecular
architecture, featuring a rigid indazole scaffold functionalized with both a carboxylic acid and a
trifluoromethoxy group, makes it a highly valuable and versatile building block. The
trifluoromethoxy (-OCFs3) substituent is particularly noteworthy, as it imparts unique
physicochemical properties that can enhance the drug-like characteristics of larger, more
complex molecules. This guide provides a comprehensive analysis of the compound's
molecular structure, physicochemical and spectroscopic properties, the strategic importance of
its functional groups in modern drug design, a representative synthetic approach, and its
principal applications.

Molecular Identity and Core Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research
and development. This section delineates the fundamental structural and identifying information
for 6-Trifluoromethoxy-3-indazolecarboxylic acid.

Nomenclature and Chemical Identifiers
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Standardized identifiers are crucial for unambiguous communication and data retrieval in a

research context. The key identifiers for this compound are summarized below.

Identifier Value
6-(Trifluoromethoxy)-1H-indazole-3-carboxylic
IUPAC Name _
acid
Synonyms 6-Trifluoromethoxy-3-indazolecarboxylic acid[1]
CAS Number 869782-97-8[1]

Molecular Formula

CoHsF3N203[1][2]

Molecular Weight

246.14 g/mol [1][2]

Canonical SMILES

OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=0[2]

InChl

1S/COH5F3N203/c10-9(11,12)17-4-1-2-5-6(3-
4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
[2]

InChlKey

DBSBRTKNVSHDMD-UHFFFAOYSA-N[2]

Structural Elucidation

The molecule is composed of a bicyclic indazole core. A carboxylic acid group is attached at

position 3, and a trifluoromethoxy group is substituted at position 6 of the benzene ring portion

of the scaffold.

Caption: 2D structure of 6-Trifluoromethoxy-3-indazolecarboxylic acid.

Key Structural Features

Two functional domains define the chemical personality and utility of this molecule:

e The Indazole Scaffold: This bicyclic heteroaromatic system provides a rigid, planar

framework. In medicinal chemistry, such scaffolds are highly valued as they can orient

appended functional groups in well-defined vectors for optimal interaction with biological

targets like enzyme active sites or protein receptors.
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e The Trifluoromethoxy (-OCFs) Group: This substituent is a powerful modulator of molecular
properties. It is strongly electron-withdrawing and highly lipophilic. Its incorporation into a
molecular scaffold is a modern strategy in drug design to enhance metabolic stability,
improve cell membrane permeability, and modulate pKa.[3][4][5]

o The Carboxylic Acid (-COOH) Group: This functional group serves as a versatile chemical
handle. It can patrticipate in hydrogen bonding, form salt bridges with basic residues in
proteins, and act as a key attachment point for further synthetic elaboration, for example,
through amide bond formation.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its handling, formulation, and
analytical characterization.

Physicochemical .

Property Value / Observation Source

Appearance Yellow powder / solid [1112]

. > 98% (by NMR) is
Purity i ) [1]
commercially available

N Recommended storage at 0-
Storage Conditions goC [1]

. The -OCFs group enhances
Solubility o _ [1]
solubility in organic solvents

Not experimentally determined,
but predicted to be a stronger
acid than unsubstituted

Acidity (pKa) indazole-3-carboxylic acid due
to the strong electron-
withdrawing effect of the -
OCFs group.[6]

Spectroscopic Characterization (Predicted)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.jelsciences.com/articles/jbres1883.php
https://www.hovione.com/knowledge-center/article/drug-design-strategies-modes-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities
https://www.chemimpex.com/products/17517
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds022346
https://www.chemimpex.com/products/17517
https://www.chemimpex.com/products/17517
https://www.chemimpex.com/products/17517
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a complete set of published spectra for this specific molecule is not readily available, its

structure allows for an expert prediction of its key spectroscopic signatures. This is a self-

validating approach used in structure confirmation.

'H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on
the indazole ring. A broad singlet, which may exchange with D20, would be characteristic of
the acidic carboxylic acid proton. The trifluoromethoxy group itself has no protons to
contribute.

13C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (typically
>160 ppm), several signals in the aromatic region (110-150 ppm), and a characteristic
quartet for the carbon of the -OCFs group. This quartet arises from the strong one-bond
coupling (1JC-F) to the three fluorine atoms, a definitive signature for this group.[6]

19F NMR: A single, sharp signal is expected. The three fluorine atoms of the trifluoromethoxy
group are chemically equivalent, resulting in a singlet in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch from
the carboxylic acid (approx. 2500-3300 cm™1), a sharp C=0 stretch (approx. 1700 cm™1),
C=C and C=N stretches from the aromatic system (approx. 1450-1600 cm~1), and strong C-
F stretching bands (approx. 1100-1300 cm~1).

Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at an m/z
corresponding to its molecular weight, 246.14. High-resolution mass spectrometry would
confirm the elemental composition of CoHsF3N20s.

The Strategic Role of the Trifluoromethoxy Group in
Drug Design

The decision to incorporate a trifluoromethoxy group is a deliberate choice in medicinal

chemistry aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and

Excretion) profile.[3]
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Caption: Influence of the -OCFs group on key drug-like properties.

» Enhanced Lipophilicity and Permeability: The -OCFs group significantly increases the
lipophilicity of the molecule. This property is critical for drug candidates as it often correlates
with improved absorption and the ability to cross cellular membranes, including the blood-
brain barrier.[3]

o Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by
cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of
the -OCFs group can shield the aromatic ring from such metabolic attacks, thereby
increasing the drug's half-life in the body.[4]

» Modulation of Acidity and Binding: The powerful inductive electron-withdrawing effect of the -
OCFs group increases the acidity of the carboxylic acid. This can profoundly impact how the
molecule interacts with its biological target, potentially strengthening interactions through
hydrogen bonding or salt bridge formation.[6]

Synthesis and Reactivity

While specific preparations can be proprietary, a plausible and representative synthetic route
can be designed based on established principles of heterocyclic chemistry.
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Proposed Synthetic Protocol

This protocol is a representative workflow based on known chemical transformations for
constructing indazole systems. The choice of reagents and conditions is guided by the need for
efficiency and control over regioselectivity.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

» To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated
hydrochloric acid and water, cool the mixture to 0-5°C using an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the
temperature remains below 5°C.

« Stir the resulting diazonium salt solution at 0-5°C for 30 minutes. The formation of the
diazonium salt is the critical first step for the subsequent cyclization.

Step 2: Japp-Klingemann Reaction and Cyclization

e In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate (1.1 eq) and sodium
acetate in ethanol.

e Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution.

« Allow the reaction to warm to room temperature and stir overnight. This step forms a
phenylhydrazone intermediate.

 Acidify the mixture with a strong acid (e.g., H2SOa4) and heat to reflux. This promotes the
Fischer indole-like cyclization to form the indazole ring, followed by hydrolysis of the ester to
the carboxylic acid.

Step 3: Isolation and Purification
e Cool the reaction mixture, which should result in the precipitation of the crude product.

o Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure
6-Trifluoromethoxy-3-indazolecarboxylic acid.

Caption: High-level workflow for the proposed synthesis.

Applications

The utility of this compound stems from its role as a sophisticated molecular scaffold.

Pharmaceutical Development: It is primarily used as a key intermediate in the synthesis of
novel therapeutic agents.[1] Its structure is particularly relevant for creating molecules
targeting kinases and other enzymes implicated in inflammation and oncology.[1]

Agrochemical Chemistry: The indazole core is present in various pesticides and herbicides.
This compound serves as a valuable starting material for developing new crop protection
products with potentially improved efficacy and environmental profiles.[1]

Analytical Chemistry: It can be utilized in the development of specialized analytical standards
and methods for detecting and quantifying other complex substances.[1]

Safety and Handling

Proper handling is essential due to the compound's toxicological profile.

Hazard Classification: Acute Toxicity, Oral (Category 3).[2]
GHS Pictogram: GHS06 (Skull and Crossbones).[2]
Hazard Statement: H301: Toxic if swallowed.[2]

Handling Recommendations:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

o Avoid inhalation of dust and direct contact with skin and eyes.
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o In case of ingestion, seek immediate medical attention.

Conclusion

6-Trifluoromethoxy-3-indazolecarboxylic acid is more than just a chemical compound; it is
an enabling tool for innovation in the life sciences. Its well-defined structure, combining the
rigidity of the indazole core with the powerful property-modulating effects of the
trifluoromethoxy group, provides chemists with a platform to construct novel molecules with
enhanced performance. For researchers in drug discovery and agrochemical development, a
thorough understanding of this building block's properties and reactivity is a strategic
advantage in the design of next-generation active ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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